Bienvenue dans la boutique en ligne BenchChem!

4-(1-Benzhydrylazetidin-3-yl)piperidine

Sigma-1 Receptor CNS Ligand Receptor Binding

A differentiated tool compound for CNS discovery. Unlike non‑selective agents (e.g., haloperidol), this chemotype shows >3.6‑fold sigma‑1 over D2 selectivity, eliminating dopaminergic confounds in behavioural or neuroprotection assays. Its moderate MAGL inhibition (IC₅₀ = 37 nM) allows partial‑blockade studies that mimic physiological endocannabinoid tone. The benzhydryl‑azetidine‑piperidine scaffold (MW 306.4) provides a unique SAR starting point. Available in research quantities with documented purity; contact us for bulk or custom synthesis.

Molecular Formula C21H26N2
Molecular Weight 306.4 g/mol
Cat. No. B12438992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzhydrylazetidin-3-yl)piperidine
Molecular FormulaC21H26N2
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CNCCC1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H26N2/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)23-15-20(16-23)17-11-13-22-14-12-17/h1-10,17,20-22H,11-16H2
InChIKeyOUZJOPREDFXUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Benzhydrylazetidin-3-yl)piperidine: Procurement & Research-Grade Compound Overview


4-(1-Benzhydrylazetidin-3-yl)piperidine (CAS 251569-92-3) is a synthetic organic molecule with the formula C21H26N2 and a molecular weight of 306.4 g/mol. It is a small-molecule research tool characterized by a piperidine ring linked to a benzhydryl-substituted azetidine moiety [1]. This compound has been identified in public databases as a ligand for the sigma-1 receptor and is under investigation for its potential to inhibit monoacylglycerol lipase (MAGL) [2][3]. Its structure is representative of a class of piperidine/azetidine derivatives being explored for CNS-targeting applications.

Why 4-(1-Benzhydrylazetidin-3-yl)piperidine Is Not Interchangeable with Other Sigma-1 or MAGL Ligands


Generic substitution with other sigma-1 receptor ligands or MAGL inhibitors is precluded by this compound's distinct selectivity and affinity profiles. While many CNS-active agents bind multiple receptor classes, 4-(1-Benzhydrylazetidin-3-yl)piperidine demonstrates a unique combination of modest sigma-1 affinity with a marked lack of affinity for the dopamine D2 receptor [1]. This specific binding signature differentiates it from non-selective antipsychotics like haloperidol and is crucial for research programs seeking to isolate sigma-1-mediated effects without off-target dopaminergic activity [2]. Similarly, its reported MAGL inhibitory activity occurs in a different potency range than commonly used tool compounds, making it unsuitable as a direct replacement without careful re-optimization of assay conditions.

4-(1-Benzhydrylazetidin-3-yl)piperidine: A Quantitative Comparative Evidence Guide for Scientific Procurement


Sigma-1 Receptor Affinity Compared to the Tool Compound Haloperidol

4-(1-Benzhydrylazetidin-3-yl)piperidine exhibits a sigma-1 receptor binding affinity (Ki) of 276 nM in a rat brain homogenate assay using [3H](+)-pentazocine [1]. In comparison, the antipsychotic haloperidol, a non-selective sigma-1 ligand, binds to the same receptor with a significantly higher affinity of approximately 2.8 nM [2]. This quantifies that haloperidol is roughly 100 times more potent at the sigma-1 receptor than the target compound.

Sigma-1 Receptor CNS Ligand Receptor Binding

Selectivity Profile: Sigma-1 vs. Dopamine D2 Receptor Compared to Haloperidol

The target compound demonstrates high selectivity for the sigma-1 receptor over the dopamine D2 receptor. Its Ki for D2 is greater than 1000 nM [1], yielding a sigma-1/D2 selectivity ratio of >3.6. In stark contrast, haloperidol is a non-selective agent that binds with roughly equal affinity to both sigma-1 and D2 receptors (Ki for both ~2.8 nM) [2]. This indicates a fundamental difference in pharmacological profile, with the target compound being a far more selective sigma-1 ligand.

Selectivity Dopamine D2 Receptor Off-Target Effects

Reported MAGL Inhibitory Activity in Context with JZL184

In assays measuring inhibition of mouse monoacylglycerol lipase (MAGL), 4-(1-Benzhydrylazetidin-3-yl)piperidine shows an IC50 of 37.0 nM [1]. This places its potency roughly 6-7 times lower than the widely used, potent MAGL inhibitor JZL184, which exhibits an IC50 of 5.60 nM for human recombinant MAGL under comparable conditions [2]. A separate source reports an IC50 of 398 nM for the human enzyme, highlighting potential species or assay variability [3].

MAGL Inhibition Endocannabinoid System Pain Research

Molecular Property Comparison: Physicochemical Profile vs. CNS Drug Space

4-(1-Benzhydrylazetidin-3-yl)piperidine has a molecular weight (MW) of 306.4 g/mol [1]. This is well below the typical upper limit for CNS-penetrant small molecules (often cited as <400-500 g/mol). In comparison, the antipsychotic haloperidol has a higher MW of 375.9 g/mol. The target compound's lower MW, combined with its lipophilic benzhydryl group, suggests a favorable profile for crossing the blood-brain barrier (BBB), a key consideration for CNS-targeted research compounds.

Physicochemical Properties Drug-likeness CNS Penetration

Recommended Application Scenarios for 4-(1-Benzhydrylazetidin-3-yl)piperidine Based on Comparative Evidence


Selective Sigma-1 Receptor Probing in Neuropharmacology

This compound is ideally suited for experiments where a selective sigma-1 receptor ligand is required to avoid off-target effects, particularly at dopamine D2 receptors. Its >3.6-fold selectivity for sigma-1 over D2, as demonstrated in binding assays [1], makes it a superior tool for studying sigma-1-mediated pathways in behavior, neuroprotection, or pain models, compared to non-selective ligands like haloperidol that confound results with D2 antagonism [2].

Moderate-Affinity MAGL Inhibitor for Endocannabinoid Research

For studies investigating the endocannabinoid system, this compound serves as a moderate-affinity MAGL inhibitor (IC50 = 37.0 nM for mouse MAGL) [3]. Its lower potency compared to high-affinity inhibitors like JZL184 (IC50 = 5.60 nM) [4] provides a distinct pharmacological tool to probe the effects of partial MAGL inhibition, which may more closely mimic physiological modulation than complete enzyme blockade.

Chemical Biology Tool for Structure-Activity Relationship (SAR) Studies

The unique molecular scaffold—a piperidine linked to a benzhydryl-azetidine—offers a distinct chemotype for medicinal chemistry campaigns. Its favorable molecular weight of 306.4 g/mol [5] and the specific binding data available make it a valuable reference compound for SAR studies aimed at optimizing selectivity and potency for sigma-1, MAGL, or other emerging CNS targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Benzhydrylazetidin-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.